2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine
Description
This compound features a pyrazine core linked to a piperidine ring substituted with a 3-chloropyridin-4-yloxymethyl group. Such hybrid structures are often explored in drug discovery for their modularity and ability to target enzymes or receptors, such as kinases or G protein-coupled receptors .
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-13-9-17-4-1-14(13)21-11-12-2-7-20(8-3-12)15-10-18-5-6-19-15/h1,4-6,9-10,12H,2-3,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZVAIXCRZTVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials:
3-chloropyridine
piperidine
pyrazine
Step 1: Synthesis of 3-chloropyridin-4-yloxy methanol
3-chloropyridine is first reacted with formaldehyde under basic conditions to form 3-chloropyridin-4-yloxy methanol.
Step 2: Formation of Piperidine Derivative
Piperidine is treated with 3-chloropyridin-4-yloxy methanol in the presence of a suitable base, like sodium hydroxide, to yield 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine.
Step 3: Coupling Reaction with Pyrazine
The resulting 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine is then coupled with pyrazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods:
Large-scale production of this compound typically follows the same synthetic routes but involves optimized reaction conditions such as temperature control, continuous-flow reactors, and purification processes like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation Reactions:
When exposed to strong oxidizing agents like potassium permanganate, the compound may undergo oxidation at the piperidine ring.
Reduction Reactions:
The nitro group in the pyrazine ring can be reduced using hydrogen gas in the presence of a palladium catalyst to form an amino derivative.
Substitution Reactions:
Halogenation reactions can introduce halogens into the pyrazine ring under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Halogenating agents: Chlorine gas, bromine.
Major Products Formed:
Oxidized piperidine derivatives.
Amino derivatives of the pyrazine ring.
Halogenated pyrazine compounds.
Scientific Research Applications
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine has a broad range of applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential role as a ligand in protein-ligand interactions, influencing biological pathways.
Medicine: Investigated for its possible therapeutic effects, such as anticancer, antiviral, or antimicrobial activities.
Industry: Employed in the development of agrochemicals or as a precursor for industrial catalysts.
Mechanism of Action
Molecular Targets and Pathways Involved:
The compound's mechanism of action is thought to involve interaction with specific receptors or enzymes within biological systems. For example, it may inhibit or activate certain protein kinases, altering signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
BCTC (N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide)
- Key Features : Contains a 3-chloropyridinyl group and a tetrahydropyrazine ring.
- Pharmacological Activity: Potent vanilloid receptor 1 (VR1) antagonist with IC₅₀ values of 35 nM (capsaicin-induced activation) and 6.0 nM (acid-induced activation).
- Comparison: The target compound lacks the carboxamide group and tertiarybutylphenyl substituent but shares the 3-chloropyridinyl motif.
4-(Pyrazin-2-yl)piperazine Derivatives ()
- Example : 2-(4-Pyrazin-2-yl-piperazin-1-yl)ethyl methanesulphonate.
- Key Features : Pyrazine linked to a piperazine ring with variable aryl substituents.
- Pharmacological Activity : These derivatives are studied for CNS-targeting applications due to their ability to cross the blood-brain barrier.
- Comparison : The target compound’s piperidine (vs. piperazine) ring and 3-chloropyridinyloxy group may confer distinct steric and electronic properties, affecting binding affinity and metabolic stability .
Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
- Example : 7-(Piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
- Key Features : Piperidine fused with pyrimidine and pyridine rings.
- Pharmacological Activity : Explored as kinase inhibitors or antimicrobial agents.
- Comparison : The target compound’s pyrazine core (vs. pyrimidine) and flexible 3-chloropyridinyloxymethyl chain may offer improved solubility and target versatility .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
*Predicted using fragment-based methods.
Activity Insights
- The 3-chloropyridinyl group in the target compound and BCTC likely enhances hydrophobic interactions with receptor pockets. However, BCTC’s carboxamide group enables hydrogen bonding, contributing to its nanomolar potency .
- Piperidine vs. Piperazine: Piperidine’s reduced basicity (pKa ~11 vs. ~9.8 for piperazine) may improve membrane permeability in the target compound compared to piperazine derivatives .
Key Research Findings and Implications
- Unresolved Questions: Limited data exist on the target compound’s specific targets. Comparative in vitro assays with VR1 or kinase models are needed to validate hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
